N-(3,5-difluorophenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3,5-difluorophenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidinone core fused with a substituted acetamide moiety. Key structural features include:
- A 4-ethoxybenzyl group at position 3 of the thienopyrimidinone ring.
- A difluorophenylacetamide side chain at position 1.
- Two ketone groups at positions 2 and 4 of the heterocyclic core.
Its design likely prioritizes electronic and steric effects from the ethoxybenzyl and difluorophenyl groups, which may influence solubility, target binding, and metabolic stability.
Properties
Molecular Formula |
C23H19F2N3O4S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19F2N3O4S/c1-2-32-18-5-3-14(4-6-18)12-28-22(30)21-19(7-8-33-21)27(23(28)31)13-20(29)26-17-10-15(24)9-16(25)11-17/h3-11H,2,12-13H2,1H3,(H,26,29) |
InChI Key |
WQVLNWZCOSERGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Structural Comparison
Functional Implications
- The 4-ethoxybenzyl group in the target compound may enhance lipophilicity compared to the sulfanyl group in ’s compound.
- Difluorophenyl vs. dimethoxyphenyl : The electron-withdrawing fluorine atoms in the target compound could reduce metabolic oxidation compared to the electron-donating methoxy groups in ’s compound.
Benzothiazole-Acetamide Hybrids
Structural Comparison
Pyrazolo-Benzothiazine-Acetamide Derivatives
Compound: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide
Structural Comparison
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Thienopyrimidinone | Pyrazolo[4,3-c][1,2]benzothiazine with 5,5-dioxo groups |
| Substituents | 4-ethoxybenzyl, difluorophenyl | 3,4-dimethyl, 2-fluorobenzyl |
Physicochemical Implications
- Both compounds feature fluorinated aryl groups , which may improve blood-brain barrier penetration.
Comparative Data Table
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